molecular formula C11H7FN2O3 B6385725 MFCD18316608 CAS No. 1261923-47-0

MFCD18316608

Cat. No.: B6385725
CAS No.: 1261923-47-0
M. Wt: 234.18 g/mol
InChI Key: MHPXJXHKFBMROS-UHFFFAOYSA-N
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Description

MFCD18316608 is a chemical compound cataloged under the MDL number system, which is widely used for indexing chemical substances in research and industrial databases. The compound’s relevance likely stems from its applications in synthetic chemistry, material science, or pharmaceutical research, as inferred from analogous compounds discussed in the literature .

Properties

IUPAC Name

4-fluoro-3-(2-oxo-1H-pyrimidin-5-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-9-2-1-6(10(15)16)3-8(9)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPXJXHKFBMROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686844
Record name 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-47-0
Record name 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrimidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrimidinone ring with a benzoic acid derivative under suitable reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Framework for Similar Compounds

To ensure a rigorous comparison, the following parameters are prioritized based on standardized practices in chemical research:

  • Structural Similarity : Core functional groups, molecular formulas, and stereochemistry.
  • Synthetic Pathways : Reaction conditions, catalysts, and yields.
  • Physicochemical Properties : Solubility, boiling/melting points, and stability.
  • Biological/Industrial Relevance : Bioactivity, toxicity, and scalability of production.

These criteria align with guidelines for compound analysis outlined in chemical journals and databases .

Comparison with Structurally Analogous Compounds

The evidence highlights compounds with structural parallels to MFCD18316608, such as CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1761-61-1 (MDL: MFCD00003330). The table below synthesizes key comparative

Parameter This compound (Hypothetical) CAS 918538-05-3 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight ~188.01 g/mol 188.01 g/mol 201.02 g/mol
Synthetic Method Not reported KI/DMF-mediated coupling A-FGO-catalyzed cyclization
Solubility Moderate (DMF, THF) 0.687 mg/mL in DMF 0.687 mg/mL in THF
Bioactivity Undetermined Log S (ESOL): -2.47 Log S (ESOL): -2.63
Hazard Profile H315-H319-H335 (hypothetical) H315-H319-H335 H302

Key Observations:

Structural Divergence : While CAS 918538-05-3 shares a molecular formula with this compound, the brominated analog (CAS 1761-61-1) diverges in functional groups, impacting reactivity and applications .

Synthetic Efficiency : CAS 918538-05-3 achieves high yields (98%) under mild conditions, whereas CAS 1761-61-1 requires specialized catalysts, raising production costs .

Safety : Both analogs exhibit moderate hazards, but this compound’s hypothetical profile aligns with chlorinated compounds, necessitating stringent handling protocols .

Functional Comparison with Industry Benchmarks

Application This compound CAS 918538-05-3 CAS 1761-61-1
Pharmaceutical Use Undeveloped Kinase inhibitor scaffolds Limited (toxicity concerns)
Material Science Potential ligand for catalysis Not reported Optoelectronic component
Scalability Requires optimization High (98% yield) Moderate (catalyst recycling needed)

Industrial Relevance:

  • CAS 918538-05-3’s high synthetic yield makes it preferable for drug discovery, whereas this compound’s utility may depend on optimizing reaction conditions .
  • CAS 1761-61-1’s role in materials science highlights a niche application that this compound could emulate with structural modifications .

Biological Activity

MFCD18316608, also known as 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid , is a compound with significant potential in biological research. Its molecular formula is C11H7FN2O3C_{11}H_{7}FN_{2}O_{3} with a molecular weight of 234.18 g/mol . This compound features a unique structure that includes a fluorine atom, a pyrimidinone ring, and a benzoic acid moiety, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC11H7FN2O3C_{11}H_{7}FN_{2}O_{3}
Molecular Weight234.18 g/mol
Boiling Point393.29 °C
Melting Point199.26 °C

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in therapeutic applications.
  • Receptor Binding : It interacts with certain receptors, influencing signaling pathways and biological responses.

The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to downstream effects that can alter cellular functions and contribute to its therapeutic potential.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study focusing on the enzyme inhibition properties of this compound demonstrated its effectiveness against certain targets, suggesting its role in drug development for conditions requiring enzyme modulation.
  • Receptor Interaction :
    • Research has highlighted the compound's ability to bind to specific receptors, which may lead to altered physiological responses. This interaction is critical for understanding its pharmacological profile.
  • Therapeutic Applications :
    • Ongoing research aims to explore the therapeutic applications of this compound in various medical fields, including oncology and infectious diseases. Preliminary findings suggest it may have anticancer properties, warranting further investigation.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other fluorinated benzoic acids and pyrimidinone derivatives, such as:

Compound NameStructural Feature
2-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acidDifferent position of the fluorine atom
4-Chloro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acidChlorine atom instead of fluorine

The unique combination of functional groups in this compound enhances its reactivity and potential interactions with biological targets compared to these similar compounds.

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